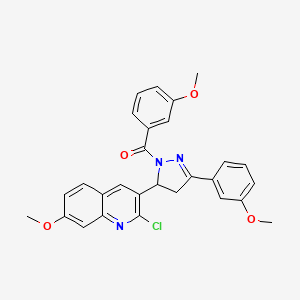![molecular formula C21H16N2O B2647712 [(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene CAS No. 876883-28-2](/img/structure/B2647712.png)
[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The benzimidazole moiety is attached to a prop-2-ynyl group and a methoxynaphthalene group .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, and 1 alkyne .Mechanism of Action
The mechanism of action of PBMI-Nap is not fully understood. However, studies have shown that PBMI-Nap inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase. These enzymes play a crucial role in DNA replication and gene expression, respectively. Inhibition of these enzymes leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
PBMI-Nap has been shown to have both biochemical and physiological effects. In vitro studies have shown that PBMI-Nap inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. PBMI-Nap has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
PBMI-Nap has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. PBMI-Nap has also been shown to have low toxicity, making it a suitable compound for in vitro studies. However, one limitation of PBMI-Nap is its limited solubility in water, which can affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of PBMI-Nap. In medicinal chemistry, PBMI-Nap can be further investigated for its potential as an anticancer and anti-inflammatory agent. In materials science, PBMI-Nap can be used as a building block for the synthesis of new organic semiconductors with improved properties. PBMI-Nap can also be studied for its potential applications in other fields such as catalysis and sensing. Further studies are needed to fully understand the mechanism of action of PBMI-Nap and its potential applications in various fields.
Synthesis Methods
The synthesis of PBMI-Nap has been carried out using different methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. In this method, an aryl halide and an organoboron compound are reacted in the presence of a palladium catalyst to form the desired product. Another method involves the condensation reaction of 2-naphthol and 2-aminobenzimidazole in the presence of a base such as potassium carbonate.
Scientific Research Applications
PBMI-Nap has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PBMI-Nap has been investigated for its anticancer properties. Studies have shown that PBMI-Nap inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. PBMI-Nap has also been studied for its potential as an anti-inflammatory agent.
In materials science, PBMI-Nap has been used as a building block for the synthesis of organic semiconductors. These materials have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
properties
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h1,3-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVHFOAJRBGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)
![4-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2647632.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)
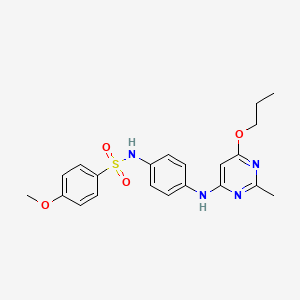
![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)
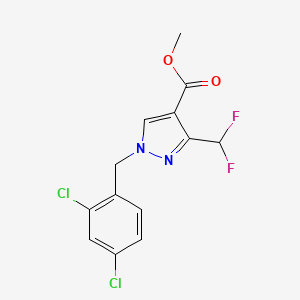

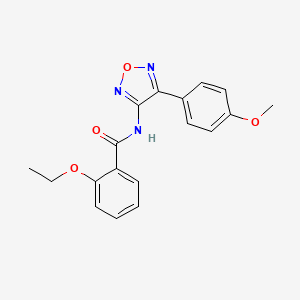
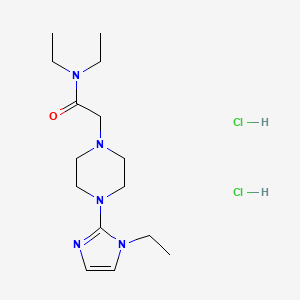
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2647646.png)

![1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2647648.png)

